6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are structural analogs of purines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, antifungal, and antiviral properties [ [], [] ].
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that combines features of both pyrazole and pyrimidine rings, classified within the larger group of pyrazolopyrimidinones. Its unique structural properties have attracted significant interest in pharmaceutical and agrochemical research due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases. The compound is identified by the CAS number 42754-97-2 and has the molecular formula CHClNO, with a molecular weight of 170.56 g/mol .
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves several key methods:
The molecular structure of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one features a fused bicyclic system comprising a pyrazole and pyrimidine ring. The compound's structure can be represented as follows:
The compound's structural data can be further elucidated through various spectroscopic techniques including NMR and mass spectrometry .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is versatile in its reactivity:
The primary biological activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). The mechanism can be described as follows:
The physical properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one include:
Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of reactive functional groups such as chlorine and carbonyl .
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has several notable applications:
Effective EGFR tyrosine kinase inhibitors (TKIs) must precisely engage the ATP-binding pocket, characterized by distinct sub-regions: the adenine binding pocket, the linker region, hydrophobic region I (HRI), hydrophobic region II (HRII), and the ribose binding pocket. The 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one core serves as the central pharmacophoric element, strategically modified to interact with these key regions [1] [3].
The pyrazolo[3,4-d]pyrimidin-4(7H)-one core is a bioisostere of the natural adenine moiety found in ATP. This high degree of topological and electronic similarity is fundamental to its function as a competitive ATP antagonist. The nitrogen atoms (N1, N2, N7, N8) and the C6 carbonyl oxygen correspond directly to key hydrogen bonding features in adenine. Computational and crystallographic studies confirm that this scaffold effectively occupies the adenine binding pocket, forming critical hydrogen bonds with the hinge region residues of EGFR (e.g., Met793) via the N1 nitrogen and the C4-carbonyl oxygen, mirroring the interactions made by the N1 and N6 of adenine [1] [2]. The inherent planarity of the bicyclic system facilitates optimal π-π stacking interactions with hydrophobic residues lining the pocket, such as Phe723. The chloro substituent at C6 enhances this binding by increasing the electron deficiency of the ring system, strengthening these hydrophobic interactions and potentially forming halogen bonds [1].
Beyond hinge region binding, successful EGFR inhibition requires occupation of the adjacent hydrophobic pockets (HRI and HRII) to achieve high affinity and selectivity. Strategic functionalization of the core scaffold addresses this:
N,1-diphenyl-4-(2-(phenyl)hydrazono)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
) demonstrated potent anti-proliferative activity and EGFR inhibition, attributed partly to their extended hydrophobic tails occupying HRII [1].Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Target Interactions
Compound | N1-Substituent | C4-Substituent | C6-Substituent | Key Interactions | EGFRWT IC50 (µM) | Ref. |
---|---|---|---|---|---|---|
Core | H | =O (7H) | Cl | Hinge H-bond (C=O, N1), HRI/HRII limited | Low µM - mM range | [1] |
6 | Phenyl | 4-Anilino | Cl | Hinge H-bond, HRI (N1-Ph), Linker (NH) | Not Reported | [1] |
12b | Phenyl | Hydrazone (Ph) | NH2 | Hinge H-bond, HRI (N1-Ph), HRII (Hydrazone Ph) | 0.016 | [1] |
16 | Likely Aryl | Likely Modified | Likely Modified | Optimized HRI/HRII occupancy | 0.034 | [2] |
Systematic modification of the 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one scaffold reveals critical insights into the structural determinants governing EGFR inhibition and cellular activity.
The chlorine atom at C6 is a crucial handle for chemical diversification and significantly influences binding:
The N1-position, situated on the pyrazole ring, is a primary site for modulating physicochemical properties and HRI occupancy:
The 4(7H)-one moiety (C4=O) is an indispensable feature for potent EGFR inhibition:
Table 2: SAR Summary of Core Functional Group Modifications
Position | Modification | Impact on Potency/Properties | Key Mechanism | Example |
---|---|---|---|---|
C6 (Cl) | Retained | Moderate-High affinity | Hydrophobic/Halogen bonding, EWG effect | Core, Intermediate 5 |
Replaced by NHAlkyl | Variable (Lower than optimized) | Loss of Cl interaction, H-bond donor/acceptor | Compounds 7a,b | |
Replaced by NHAr | Moderate | H-bonding, potential π-stacking | Compound 6 | |
Replaced by NHN=CHAr | High (e.g., 12b) | H-bonding, extensive HRII occupancy, conformational constraint | Compound 12b | |
N1 | H | Low | Minimal HRI occupancy | - |
Alkyl (e.g., Me) | Low-Moderate | Limited HRI occupancy | - | |
Aryl (e.g., Ph) | High | Optimal HRI occupancy (hydrophobic) | Core derivatives, 12b | |
Substituted Aryl (e.g., 4-Cl-Ph) | High | Enhanced HRI occupancy, potential halogen bond | Compound 4 [2], T-1-PCPA design [3] | |
C4 (7H-Keto) | =O (7H tautomer) | Essential High | H-bond acceptor (Met793), H-bond donor (N7H) | All active derivatives |
=S | Drastic Reduction | Altered H-bond strength/geometry, larger atom | Inactive | |
-NH- (Lactam) | Variable/Reduced | Loss of key H-bond acceptor, conformational change | Inactive/Weak |
The 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one core, therefore, serves as a versatile and potent platform for developing EGFR inhibitors. Its inherent adenine mimicry, combined with strategically addressable sites (N1, C4, C6), allows medicinal chemists to fine-tune interactions within the ATP-binding pocket, particularly targeting hydrophobic regions and the hinge area, while balancing physicochemical properties for cellular activity. This scaffold continues to hold significant promise for overcoming challenges like the EGFRT790M resistance mutation, as evidenced by potent dual inhibitors like 12b [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1